Norketamine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

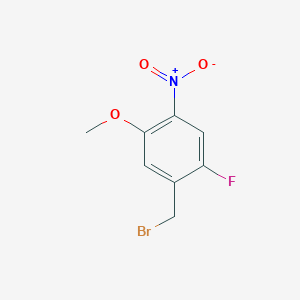

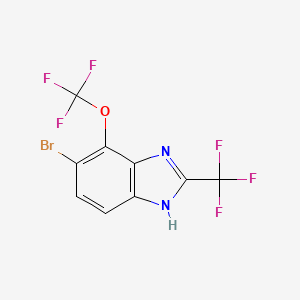

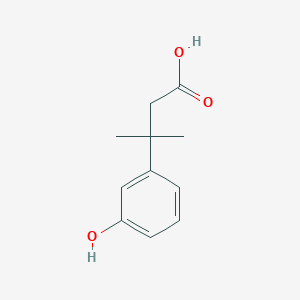

Norketamine-d8 is a deuterated form of norketamine, which is the major active metabolite of ketamine. Ketamine is widely known for its use as an anesthetic and for its rapid-acting antidepressant effects. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of norketamine and ketamine, as the deuterium atoms can help trace the compound more accurately in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of norketamine-d8 involves the deuteration of norketamine. One common method is the continuous-flow synthesis, which involves the α-bromination of a ketone, followed by an imination/rearrangement sequence with liquid ammonia, and a thermally induced α-iminol rearrangement . This method is advantageous as it reduces the hazards associated with handling liquid bromine, hydrogen bromide gas, and liquid ammonia.

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. This method allows for the large-scale production of this compound while minimizing the risks associated with hazardous reagents .

Análisis De Reacciones Químicas

Types of Reactions

Norketamine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into hydroxylated metabolites.

Reduction: Reduction reactions can modify the ketone group in this compound.

Substitution: Substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated this compound, reduced this compound, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Norketamine-d8 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolism and distribution of norketamine in biological systems.

Neuropharmacology: Studied for its effects on the central nervous system, particularly its role as an NMDA receptor antagonist.

Antidepressant Research: Investigated for its potential as a rapid-acting antidepressant, similar to ketamine.

Toxicology: Used to study the toxic effects of ketamine and its metabolites on various cell types.

Mecanismo De Acción

Norketamine-d8 exerts its effects primarily through the inhibition of NMDA receptors. This inhibition leads to an increase in synaptic plasticity and the release of brain-derived neurotrophic factor (BDNF), which are believed to contribute to its antidepressant effects. Additionally, this compound interacts with opioid receptors and α7-nicotinic acetylcholine receptors, further influencing its pharmacological profile .

Comparación Con Compuestos Similares

Similar Compounds

Ketamine: The parent compound, known for its anesthetic and antidepressant effects.

Esketamine: The S-enantiomer of ketamine, used as a nasal spray for treatment-resistant depression.

Arketamine: The R-enantiomer of ketamine, which has shown greater potency and longer-lasting effects in some studies.

Uniqueness

Norketamine-d8 is unique due to its deuterated nature, which allows for more precise tracing in pharmacokinetic studies. Compared to ketamine, this compound has a lower potency as an NMDA receptor antagonist but retains significant pharmacological activity. Its deuterated form also provides advantages in studying metabolic pathways and drug interactions .

Propiedades

Fórmula molecular |

C12H14ClNO |

|---|---|

Peso molecular |

231.75 g/mol |

Nombre IUPAC |

2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5,6,6-octadeuteriocyclohexan-1-one |

InChI |

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8,14H2/i3D2,4D2,7D2,8D2 |

Clave InChI |

BEQZHFIKTBVCAU-IFBDEUHTSA-N |

SMILES isomérico |

[2H]C1(C(=O)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H] |

SMILES canónico |

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)

![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)